tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Description
tert-Butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is a chiral carbamate derivative featuring a 2-amino-1,3-thiazole core substituted at the 4-position with an ethyl group. The tert-butyl carbamate moiety acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is primarily used as a building block in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules targeting bacterial or enzymatic pathways .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-6(7-5-16-8(11)13-7)12-9(14)15-10(2,3)4/h5-6H,1-4H3,(H2,11,13)(H,12,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXJDGAORYUTQU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of tert-butylN-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
Note: The target compound’s molecular formula and weight are inferred based on structural similarity to analogs.
Functional Group Variations
- Electron-Withdrawing Groups :
- Heterocyclic Modifications: Compounds like N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-[(S)-1-(1-naphthalenyl)ethyl]thiourea (CAS 49215-37) replace the thiazole with a thiourea group, altering hydrogen-bonding capacity .
Physicochemical and Reactivity Profiles
- Solubility :
- Reactivity: The 2-amino group on the thiazole enables electrophilic substitution or coupling reactions, critical in drug conjugation .
Biological Activity
Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate (CAS Number: 2445750-06-9) is a synthetic compound characterized by a unique structure that incorporates a thiazole ring and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is , with a molecular weight of 243.33 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂S |
| Molecular Weight | 243.33 g/mol |
| CAS Number | 2445750-06-9 |
The biological activity of tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety is known for participating in π-π interactions and hydrogen bonding, which can modulate the activity of these targets.
Interaction Studies
Studies have shown that this compound can bind to specific enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of their activity. For example, research indicates that compounds with thiazole rings often exhibit significant antibacterial properties due to their interaction with bacterial enzymes.
Antimicrobial Activity
Research has demonstrated that tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for treating infections.
Anticancer Properties
The compound's structural characteristics also suggest possible anticancer activity. Thiazole derivatives are known to exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate may share these properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations.
- The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing the compound's potential as an antibiotic.
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Cytotoxicity Assays :
- In vitro cytotoxicity assays were performed using cancer cell lines. The results demonstrated that the compound induced apoptosis in a dose-dependent manner.
- Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase, indicating its mechanism of action in inhibiting cancer cell proliferation.
-
Structure-Activity Relationship (SAR) :
- Comparative studies with structurally similar compounds highlighted the unique efficacy of tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate in targeting specific biological pathways.
- SAR analysis revealed that modifications to the thiazole ring significantly influenced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
